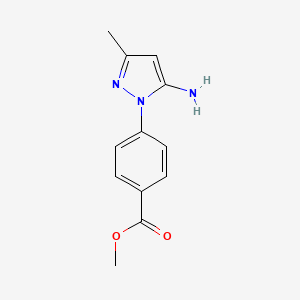
methyl 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzoate, also known as MAMB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. MAMB is a pyrazole-based compound that has been synthesized using different methods, and its mechanism of action and biochemical and physiological effects have been studied extensively.
Wirkmechanismus
The mechanism of action of methyl 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzoate is not fully understood. However, studies have suggested that methyl 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzoate exerts its anticancer and anti-inflammatory effects by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE-4). Moreover, methyl 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzoate has been found to induce apoptosis and cell cycle arrest in cancer cells by regulating the expression of various genes involved in these processes.
Biochemical and Physiological Effects:
methyl 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzoate has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that methyl 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzoate inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest. Moreover, methyl 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzoate has been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, methyl 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzoate has been found to exhibit antitumor activity by inhibiting the growth of tumor cells. Furthermore, methyl 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzoate has been found to exhibit good thermal stability and high electron mobility, making it a promising candidate for use in organic electronic devices.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzoate has several advantages for use in lab experiments. It is easy to synthesize, has high purity and yield, and exhibits good thermal stability and high electron mobility. Moreover, methyl 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzoate has been extensively studied for its potential applications in various fields, making it a well-characterized compound. However, methyl 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzoate also has some limitations. It is relatively expensive and may not be readily available in some labs. In addition, its mechanism of action is not fully understood, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of methyl 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzoate. In medicinal chemistry, further studies are needed to elucidate its mechanism of action and to optimize its anticancer and anti-inflammatory activities. Moreover, studies are needed to investigate its potential applications in other diseases, such as neurodegenerative diseases and autoimmune disorders. In material science, further studies are needed to investigate its potential applications in other organic electronic devices, such as organic photovoltaics and organic sensors. Moreover, studies are needed to optimize its electronic properties and to develop new synthetic methods for its preparation.
Synthesemethoden
Methyl 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzoate can be synthesized using various methods, including the reaction of 4-nitrobenzoic acid with hydrazine hydrate, followed by the reaction with 3-methyl-5-amino-1H-pyrazole-4-carboxylic acid methyl ester. Another method involves the reaction of 4-chlorobenzoic acid with hydrazine hydrate, followed by the reaction with 3-methyl-5-amino-1H-pyrazole. Both methods yield methyl 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzoate with high purity and yield.
Wissenschaftliche Forschungsanwendungen
Methyl 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzoate has been extensively studied for its potential applications in various fields. In medicinal chemistry, methyl 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzoate has been found to exhibit anticancer, anti-inflammatory, and antitumor activities. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. In addition, methyl 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzoate has been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Moreover, methyl 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzoate has been found to exhibit antitumor activity by inhibiting the growth of tumor cells.
In material science, methyl 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzoate has been studied for its potential applications in the development of organic electronic devices, such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells (OSCs). methyl 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzoate has been found to exhibit good thermal stability and high electron mobility, making it a promising candidate for use in these devices.
Eigenschaften
IUPAC Name |
methyl 4-(5-amino-3-methylpyrazol-1-yl)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c1-8-7-11(13)15(14-8)10-5-3-9(4-6-10)12(16)17-2/h3-7H,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDVAPLGNGFCWJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)N)C2=CC=C(C=C2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-5-cyclopropylisoxazole-3-carboxamide](/img/structure/B2590299.png)
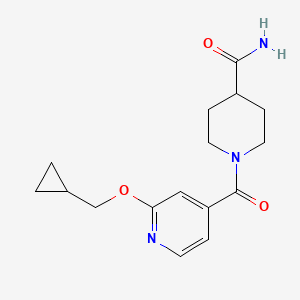
![N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methylbenzamide](/img/structure/B2590303.png)
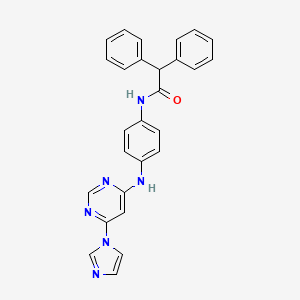
![N-(4-fluorophenyl)-2-[(4-oxo-5-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]acetamide](/img/structure/B2590306.png)
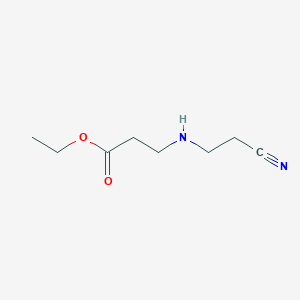


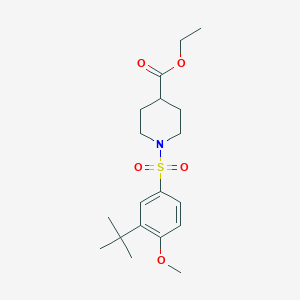




![tert-butyl (3E,5E)-3,5-bis[(dimethylamino)methylene]-4-oxopiperidine-1-carboxylate](/img/structure/B2590320.png)